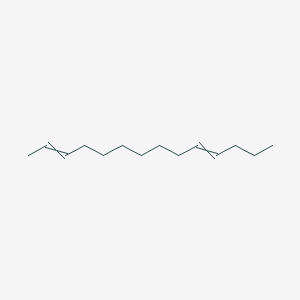
Tetradeca-2,10-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-2,10-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradeca-2,10-diene can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1,4-cyclohexanedione dioxime with nitrilimines. This reaction typically requires the use of a base such as triethylamine to generate the nitrilimines in situ, which then react with the dioxime to form the desired diene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reaction from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-2,10-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The double bonds can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms adjacent to the double bonds can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) or halogenating agents (e.g., N-bromosuccinimide).
Major Products:
Oxidation: Epoxides, diols, or other oxygenated derivatives.
Reduction: Tetradecane.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetradeca-2,10-diene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals or agrochemicals.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tetradeca-2,10-diene depends on the specific reactions it undergoesThese reactions often involve the interaction of the double bonds with reagents or catalysts, resulting in the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
- Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide
- Tetradeca-2-en-10,12-diynoic acid isobutylamide
- Dodeca-2,4,10-triene-8-ynoic acid isobutylamide
Comparison: Tetradeca-2,10-diene is unique due to its specific placement of double bonds at the 2nd and 10th positions. This structural feature distinguishes it from other similar compounds, which may have different arrangements of double and triple bonds.
Propiedades
Número CAS |
62581-62-8 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
tetradeca-2,10-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,8,10H,4,6-7,9,11-14H2,1-2H3 |
Clave InChI |
UUCDPGSGMIHSHN-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















